Nagilactone C

Übersicht

Beschreibung

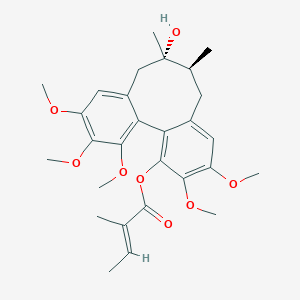

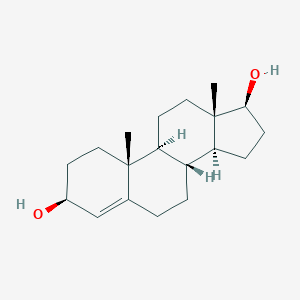

Nagilactone C is a diterpene dilactone compound isolated from Podocarpus neriifolius. It has potent antiproliferative activity against human fibrosarcoma and murine colon carcinoma tumor cell lines .

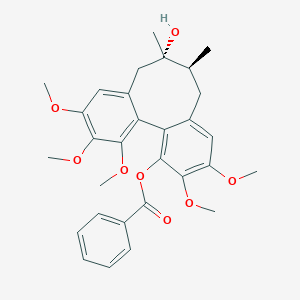

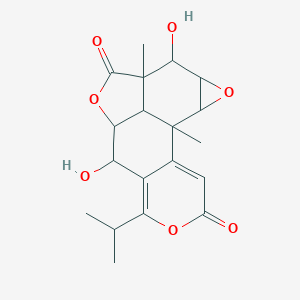

Molecular Structure Analysis

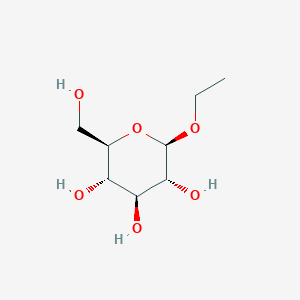

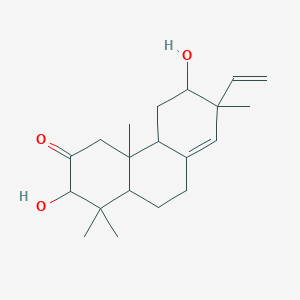

Nagilactone C is a diterpene dilactone compound . Its molecular formula is C19H22O7 .Physical And Chemical Properties Analysis

Nagilactone C has a molecular formula of C19H22O7, an average mass of 362.374 Da, and a monoisotopic mass of 362.136566 Da . Its density is 1.5±0.1 g/cm3, boiling point is 667.3±55.0 °C at 760 mmHg, and flash point is 244.9±25.0 °C .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Nagilactone C, along with other nagilactones such as E and F, exhibit potent anticancer activities against different cancer cell lines and tumor models . The anticancer activity of Nagilactone C mainly derives from three complementary actions :

- Inhibition of Cell Proliferation : Nagilactone C induces a drug-induced inhibition of cell proliferation coupled with a cell cycle perturbation and induction of apoptosis .

- Blockade of Epithelial to Mesenchymal Cell Transition : This contributes to an inhibition of cancer cell migration and invasion .

- Modulation of the PD-L1 Immune Checkpoint : Nagilactone C has the capacity to modulate the PD-L1 immune checkpoint .

Protein Synthesis Inhibition

Nagilactone C is a potent inhibitor of protein synthesis . It binds to eukaryotic ribosomes, inhibiting the eEF-1α-dependent binding of aminoacyl-tRNA to the ribosomal A site, as well as peptidyl transferase activity .

Kinase Inhibition

Nagilactone C has been postulated to inhibit different protein kinases . This includes RIOK2 and JAK2 , which play crucial roles in various cellular processes, including cell growth, survival, and differentiation.

Antifungal Activity

Nagilactones, including Nagilactone C, display antifungal effects . This makes them potential candidates for the development of new antifungal agents.

Anti-Atherosclerosis Activity

Nagilactone C has been found to have anti-atherosclerosis activity . Atherosclerosis is a disease in which plaque builds up inside your arteries, and Nagilactone C could potentially help in its treatment.

Anti-Inflammatory Activity

Nagilactone C also exhibits anti-inflammatory activities . This suggests that it could be used in the treatment of various inflammatory diseases.

Wirkmechanismus

Target of Action

Nagilactone C, a tetracyclic natural product isolated from various Podocarpus species, has been found to target eukaryotic ribosomes and different protein kinases . The primary targets of Nagilactone C include protein kinases such as RIOK2 and JAK2 . These targets play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies .

Mode of Action

Nagilactone C interacts with its targets by binding to eukaryotic ribosomes, inhibiting protein synthesis . It also inhibits different protein kinases, such as RIOK2 and JAK2 . This interaction results in a drug-induced inhibition of cell proliferation, coupled with a cell cycle perturbation and induction of apoptosis .

Biochemical Pathways

The anticancer activity of Nagilactone C mainly derives from three complementary actions . Firstly, it induces inhibition of cell proliferation coupled with a cell cycle perturbation and induction of apoptosis . Secondly, it blocks the epithelial to mesenchymal cell transition, contributing to an inhibition of cancer cell migration and invasion . Lastly, it has the capacity to modulate the PD-L1 immune checkpoint . Different molecular effectors have been implicated in the antitumor activity, chiefly the AP-1 pathway blocked upon activation of the JNK/c-Jun axis .

Pharmacokinetics

Its potent anticancer activities against different cancer cell lines and tumor models suggest that it may have favorable bioavailability .

Result of Action

The result of Nagilactone C’s action is a significant reduction in cell proliferation and induction of apoptosis in cancer cells . It also inhibits cancer cell migration and invasion by blocking the epithelial to mesenchymal cell transition . Furthermore, it modulates the PD-L1 immune checkpoint, potentially enhancing the immune response against cancer cells .

Action Environment

As a natural product isolated from various podocarpus species, it is likely that factors such as temperature, ph, and presence of other bioactive compounds could potentially influence its action .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3/t10-,12-,13-,14-,15+,16-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNOPGIIPQKNHD-RSKPZANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@]([C@H]([C@@H]5[C@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019971 | |

| Record name | Nagilactone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nagilactone C | |

CAS RN |

24338-53-2 | |

| Record name | Nagilactone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24338-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nagilactone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024338532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nagilactone C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nagilactone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAGILACTONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38MVA8L9PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Nagilactone C and where is it found?

A1: Nagilactone C is a norditerpene dilactone primarily isolated from various species of Podocarpus, a type of coniferous tree. [, , ]

Q2: What are the known biological activities of Nagilactone C?

A2: Research indicates that Nagilactone C exhibits insecticidal activity against various insects like housefly larvae, light-brown apple moth, and codling moth. [, ] It also demonstrates antiproliferative activity against human and murine tumor cell lines, suggesting potential anticancer properties. [, ] Furthermore, studies have identified Nagilactone C as a potent inhibitor of Dengue virus infection. []

Q3: How does Nagilactone C exert its insecticidal effect?

A3: While the exact mechanism is not fully elucidated in the provided research, studies show that Nagilactone C is toxic to housefly larvae when ingested, affecting larval growth, pupation, and adult emergence. [] It also shows insecticidal activity against other insect species, suggesting a broader mechanism of action. [, ]

Q4: How potent is Nagilactone C as an antiproliferative agent?

A4: Nagilactone C exhibits potent antiproliferative activity against human fibrosarcoma (HT-1080) and murine colon carcinoma (Colon 26-L5) cell lines with ED50 values of 2.3 and 1.2 μg/mL, respectively. []

Q5: How does the structure of Nagilactone C contribute to its biological activities?

A6: While detailed structure-activity relationship (SAR) studies are not described within the provided research, the presence of the lactone groups and the overall norditerpene skeleton are likely crucial for its biological activities. [] Further research exploring modifications to its structure would provide valuable insights into SAR.

Q6: Has Nagilactone C's interaction with specific biological targets been studied?

A7: Yes, research indicates that Nagilactone C targets the eukaryotic translation apparatus, specifically affecting translation elongation. [] Additionally, a study elucidated the crystal structure of Nagilactone C bound to the yeast 80S ribosome. [] This binding interaction provides insights into its mechanism as a protein synthesis inhibitor.

Q7: What are the implications of Nagilactone C's interaction with the ribosome?

A8: The binding of Nagilactone C to the ribosome and subsequent inhibition of eukaryotic protein synthesis likely contributes to its various biological activities, including its anticancer, antiviral, and insecticidal effects. [, ] Disrupting protein synthesis can have significant downstream effects on cellular processes and viral replication.

Q8: Are there any known instances of resistance to Nagilactone C?

A8: While the provided research does not explicitly mention resistance mechanisms, it is plausible that prolonged exposure to Nagilactone C could lead to the development of resistance in target organisms, as seen with other bioactive compounds.

Q9: What is the current state of research on Nagilactone C?

A9: Current research primarily focuses on understanding Nagilactone C's mechanism of action against various targets, exploring its potential therapeutic applications (anticancer, antiviral, insecticidal), and investigating its biosynthesis in Podocarpus species.

Q10: Are there any analytical techniques used to identify and quantify Nagilactone C?

A11: Researchers commonly employ spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and high-resolution mass spectrometry (HR-ESI-MS) to identify and characterize Nagilactone C. [, ] These techniques provide detailed structural information and can confirm the compound's identity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.